molecular formula C13H8Br4O2 B14345888 2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol CAS No. 91261-00-6

2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol

Cat. No.: B14345888
CAS No.: 91261-00-6
M. Wt: 515.8 g/mol
InChI Key: KQYHUMOZWUBEPG-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol is a brominated phenol derivative This compound is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol typically involves the bromination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of phenolic derivatives with fewer bromine atoms.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol involves its interaction with biological molecules. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target proteins, affecting their function. The compound may also interfere with cellular pathways by modulating enzyme activity or disrupting membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromophenol
  • 2,6-Dibromophenol
  • 3,5-Dibromophenol

Uniqueness

2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol is unique due to the presence of multiple bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to other dibromophenols, this compound has enhanced stability and specific interactions with biological targets, making it valuable for various applications.

Properties

CAS No.

91261-00-6

Molecular Formula

C13H8Br4O2

Molecular Weight

515.8 g/mol

IUPAC Name

2,6-dibromo-4-[(3,5-dibromo-2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H8Br4O2/c14-8-4-7(12(18)11(17)5-8)1-6-2-9(15)13(19)10(16)3-6/h2-5,18-19H,1H2

InChI Key

KQYHUMOZWUBEPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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